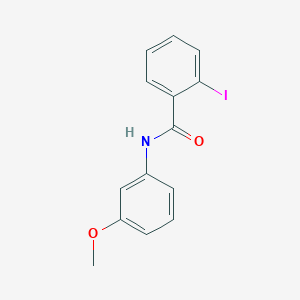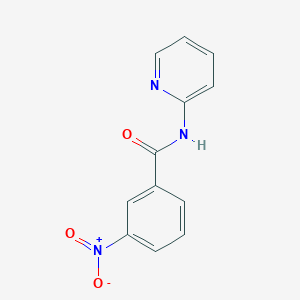![molecular formula C16H20N2O2S B187671 N-[4-(diethylamino)phenyl]benzenesulfonamide CAS No. 19770-75-3](/img/structure/B187671.png)
N-[4-(diethylamino)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(diethylamino)phenyl]benzenesulfonamide, also known as sulfa drugs, is a class of therapeutic agents that have been used for over 80 years to treat bacterial infections. Sulfa drugs are synthetic antibacterial agents that inhibit the growth and proliferation of bacteria. They have been widely used in clinical medicine, veterinary medicine, and agriculture.
Mecanismo De Acción
Sulfa drugs act by inhibiting the synthesis of folic acid in bacteria. Folic acid is an essential nutrient that bacteria need for survival. Sulfa drugs inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This results in the inhibition of bacterial growth and proliferation.
Biochemical and Physiological Effects:
Sulfa drugs have been shown to have a number of biochemical and physiological effects. They can interfere with the metabolism of amino acids and nucleotides, and can also cause oxidative stress in cells. Sulfa drugs have been shown to have both pro-oxidant and antioxidant effects, depending on the dose and duration of treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulfa drugs have several advantages for use in laboratory experiments. They are relatively inexpensive and easy to obtain. They have a broad spectrum of antibacterial activity, and are effective against many different types of bacteria. However, N-[4-(diethylamino)phenyl]benzenesulfonamide drugs have some limitations. They can cause allergic reactions in some individuals, and some bacteria have developed resistance to N-[4-(diethylamino)phenyl]benzenesulfonamide drugs.
Direcciones Futuras
There are several future directions for research on N-[4-(diethylamino)phenyl]benzenesulfonamide drugs. One area of research is the development of new N-[4-(diethylamino)phenyl]benzenesulfonamide drugs that are more effective against resistant bacteria. Another area of research is the investigation of the biochemical and physiological effects of N-[4-(diethylamino)phenyl]benzenesulfonamide drugs. Finally, there is a need for further research on the mechanisms of action of N-[4-(diethylamino)phenyl]benzenesulfonamide drugs, and how they can be optimized for clinical use.
Métodos De Síntesis
Sulfa drugs are synthesized by the reaction of N-[4-(diethylamino)phenyl]benzenesulfonamidenilamide with various substituted aromatic amines. The reaction is carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The resulting product is a sulfonamide derivative that exhibits antibacterial activity.
Aplicaciones Científicas De Investigación
Sulfa drugs have been extensively studied for their antibacterial properties. They have been used to treat a wide range of bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections. Sulfa drugs are also used in the treatment of malaria and other parasitic infections.
Propiedades
Número CAS |
19770-75-3 |
|---|---|
Nombre del producto |
N-[4-(diethylamino)phenyl]benzenesulfonamide |
Fórmula molecular |
C16H20N2O2S |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
N-[4-(diethylamino)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O2S/c1-3-18(4-2)15-12-10-14(11-13-15)17-21(19,20)16-8-6-5-7-9-16/h5-13,17H,3-4H2,1-2H3 |
Clave InChI |
WBHFUXWMLUDIIZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



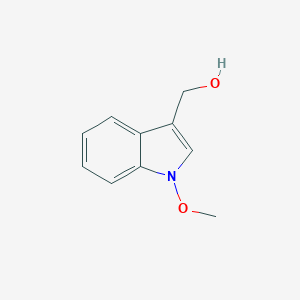
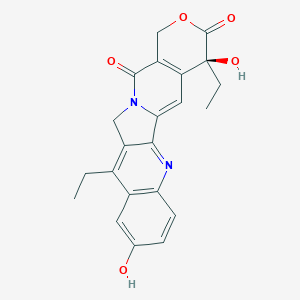
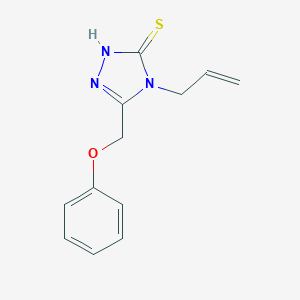
![1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]-](/img/structure/B187593.png)
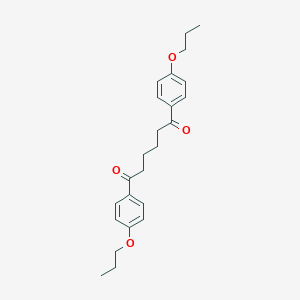
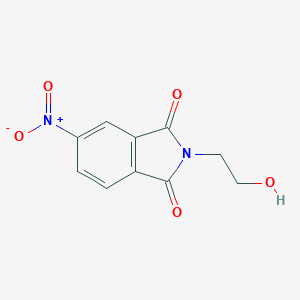
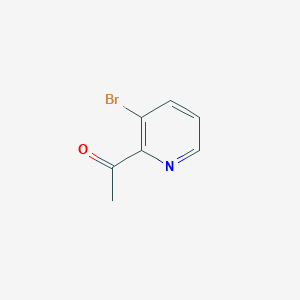

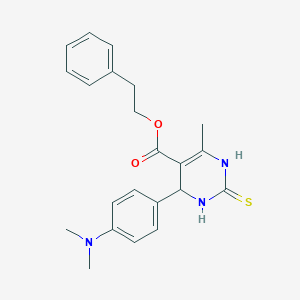

![2-Butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B187606.png)
![[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B187608.png)
